molecular formula C10H6F3NO4S B12968994 1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate

1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate

Cat. No.: B12968994
M. Wt: 293.22 g/mol
InChI Key: QESHGRICIILNJZ-UHFFFAOYSA-N
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Description

1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate typically involves the reaction of 1-Oxo-1,2-dihydroisoquinolin-6-yl with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants and products. The reaction conditions may vary, but a common procedure involves stirring the reactants at 0°C to room temperature for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures while ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group in the isoquinoline ring can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted isoquinolines.

    Reduction Reactions: The major product is the corresponding alcohol.

    Oxidation Reactions: Products include isoquinolines with additional functional groups such as carboxylic acids or ketones.

Scientific Research Applications

1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its application. In medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The trifluoromethanesulfonate group can also enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxo-1,2-dihydroisoquinolin-6-yl boronic acid
  • 1-Oxo-1,2-dihydroisoquinolin-6-yl chloride
  • 1-Oxo-1,2-dihydroisoquinolin-6-yl bromide

Uniqueness

1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in various chemical reactions and applications, distinguishing it from other similar isoquinoline derivatives.

Properties

Molecular Formula

C10H6F3NO4S

Molecular Weight

293.22 g/mol

IUPAC Name

(1-oxo-2H-isoquinolin-6-yl) trifluoromethanesulfonate

InChI

InChI=1S/C10H6F3NO4S/c11-10(12,13)19(16,17)18-7-1-2-8-6(5-7)3-4-14-9(8)15/h1-5H,(H,14,15)

InChI Key

QESHGRICIILNJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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